molecular formula C7H15Cl2N2O3P B600793 4-Hydroxycyclophosphamide CAS No. 61903-30-8

4-Hydroxycyclophosphamide

Cat. No.: B600793
CAS No.: 61903-30-8
M. Wt: 277.08 g/mol
InChI Key: RANONBLIHMVXAJ-NZFNHWASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycyclophosphamide involves the hydroxylation of cyclophosphamide. This process can be catalyzed by enzymes such as cytochrome P450 in the liver . An alternative method involves the use of unspecific peroxygenases from fungi like Marasmius rotula, which can hydroxylate cyclophosphamide efficiently .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydroxylation of cyclophosphamide using cytochrome P450 enzymes. This method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Hydroxycyclophosphamide is unique due to its specific role as an active metabolite of cyclophosphamide. Similar compounds include:

This compound stands out due to its specific role in the metabolic activation of cyclophosphamide, making it a critical compound in chemotherapy research and application.

Properties

CAS No.

61903-30-8

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

277.08 g/mol

IUPAC Name

(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1

InChI Key

RANONBLIHMVXAJ-NZFNHWASSA-N

Isomeric SMILES

C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Appearance

Low Melting Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide

Origin of Product

United States

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